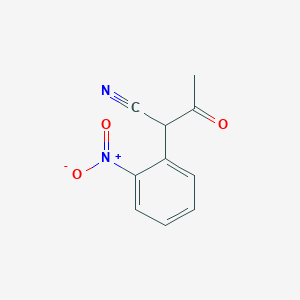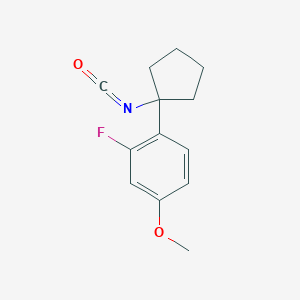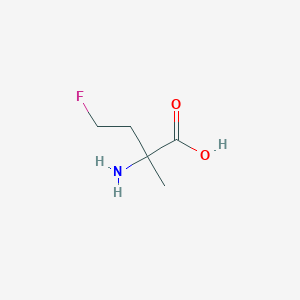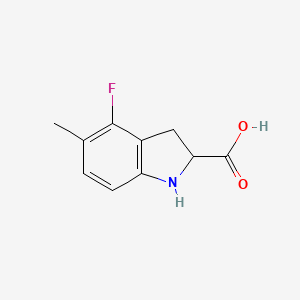
2-(2-Nitrophenyl)-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a nitro group, a phenyl ring, a ketone, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-3-oxobutanenitrile typically involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(2-Nitrophenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: 2-(2-Aminophenyl)-3-oxobutanenitrile.
Reduction of the ketone group: 2-(2-Nitrophenyl)-3-hydroxybutanenitrile.
Substitution of the nitrile group: Various substituted amides or esters depending on the nucleophile used.
科学研究应用
2-(2-Nitrophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Nitrophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-(3-Nitrophenyl)-3-oxobutanenitrile: Similar structure but with the nitro group in a different position.
2-(2-Nitrophenyl)-3-hydroxybutanenitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-(2-Nitrophenyl)-3-oxobutanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, phenyl ring, ketone, and nitrile group makes it a versatile compound for various applications.
属性
CAS 编号 |
681477-54-3 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9(6-11)8-4-2-3-5-10(8)12(14)15/h2-5,9H,1H3 |
InChI 键 |
QDMWQZBKADZEQS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)





![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


